molecular formula C15H22O2 B135178 Climacostol CAS No. 253158-28-0

Climacostol

Cat. No. B135178
M. Wt: 234.33 g/mol
InChI Key: VKWFGJNPZKSIEL-FPLPWBNLSA-N
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Description

Climacostol is a resorcinolic lipid produced by the ciliated protozoan Climacostomum virens. It is used for chemical defense against a wide range of predators and to assist its carnivorous feeding . It has been found to have potent antimicrobial and anticancer properties .


Synthesis Analysis

Climacostol and some of its analogues have been chemically synthesized, which has allowed for exploration of its effects on different prokaryotic and eukaryotic biological systems . A key step in the synthesis of Climacostol is the Wittig olefination for the construction of the carbon-carbon double bond in the alkenyl moiety of climacostol .


Molecular Structure Analysis

Climacostol is a resorcinolic lipid, which means it is formed by a phenolic skeleton and a long unsaturated aliphatic hydrocarbon chain attached to the ring structure . The molecular formula of Climacostol is C15H22O2 .


Chemical Reactions Analysis

The saturation rate of the side chain of climacostol does not couple to its antimicrobial activity, whereas it is closely related to the cytotoxic action against ciliated protists .


Physical And Chemical Properties Analysis

The molecular weight of Climacostol is 234.33 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 7 .

properties

IUPAC Name

5-[(Z)-non-2-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWFGJNPZKSIEL-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443780
Record name Climacostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Climacostol

CAS RN

253158-28-0
Record name Climacostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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